molecular formula C18H17Cl2NO5 B4544474 2-methoxyethyl 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate

2-methoxyethyl 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate

Cat. No. B4544474
M. Wt: 398.2 g/mol
InChI Key: IAWDWSKVUUCISJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxyethyl 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate, also known as dicamba, is a synthetic herbicide used for weed control in agriculture and forestry. It was first introduced in the 1960s and has since become a popular herbicide due to its effectiveness against a wide range of broadleaf weeds.

Mechanism of Action

Dicamba works by disrupting the growth and development of broadleaf weeds. It is absorbed by the plant and then translocated throughout the plant, causing abnormal growth and eventually death. Dicamba acts by mimicking the natural plant hormone auxin, which regulates plant growth and development. By disrupting the balance of auxin in the plant, 2-methoxyethyl 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate causes uncontrolled growth and eventual death.
Biochemical and Physiological Effects:
Dicamba has been shown to have a number of biochemical and physiological effects on plants. It can cause abnormalities in cell division and growth, as well as changes in gene expression and protein synthesis. Dicamba also affects the uptake and metabolism of other plant hormones, such as cytokinins and gibberellins, which can further disrupt plant growth and development.

Advantages and Limitations for Lab Experiments

Dicamba is a useful tool for studying the effects of herbicides on plant physiology and for developing new herbicidal compounds. Its broad-spectrum activity against a wide range of broadleaf weeds makes it a valuable tool for weed control in agriculture and forestry. However, there are limitations to its use in lab experiments, as its effects can vary depending on factors such as plant species, growth conditions, and application method.

Future Directions

There are a number of future directions for research on 2-methoxyethyl 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate and its use as a herbicide. One area of research is the development of new 2-methoxyethyl 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate formulations that are more effective and less environmentally damaging. Another area of research is the study of 2-methoxyethyl 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate resistance in weeds and the development of strategies to manage resistance. Additionally, there is ongoing research into the potential effects of 2-methoxyethyl 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate on non-target plants and animals, as well as on human health and the environment.

Scientific Research Applications

Dicamba has been extensively studied for its herbicidal properties and its effects on plant growth and development. It is commonly used in research to study the effects of herbicides on plant physiology and to develop new herbicidal compounds. Dicamba has also been studied for its potential use in weed control in non-agricultural settings, such as in urban areas and natural ecosystems.

properties

IUPAC Name

2-methoxyethyl 4-[[2-(2,4-dichlorophenoxy)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO5/c1-24-8-9-25-18(23)12-2-5-14(6-3-12)21-17(22)11-26-16-7-4-13(19)10-15(16)20/h2-7,10H,8-9,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAWDWSKVUUCISJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxyethyl 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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